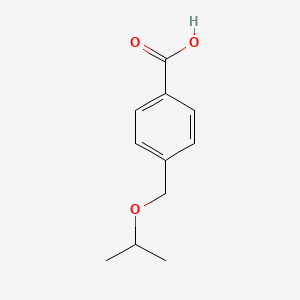

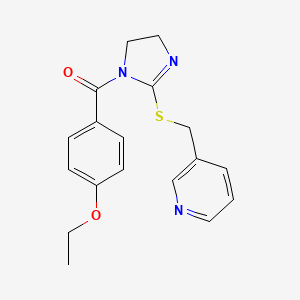

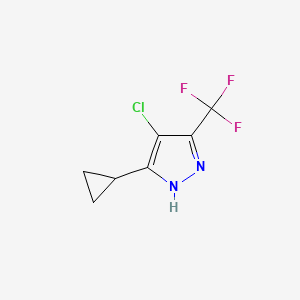

![molecular formula C16H13Cl2NS2 B2892758 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-74-8](/img/structure/B2892758.png)

7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound contains a benzothiazepine core, which is a fused ring system containing a benzene ring and a thiazepine ring. It also has chlorobenzyl and sulfanyl substituents attached to the core. These groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazepine core and the chlorobenzyl and sulfanyl substituents would likely make the compound relatively non-polar. It may have limited solubility in water and could be more soluble in organic solvents .Applications De Recherche Scientifique

Pharmacological Profile

The 1,5-benzothiazepines are significant in drug research for their wide range of biological activities. These compounds, including derivatives like 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, have been studied for their potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their diverse bioactivity profiles make them valuable leads in drug discovery, prompting extensive research into synthetic methods for their preparation and chemical transformations to explore and enhance their efficacy and safety. The structure-activity relationship (SAR) of these compounds is a key focus area, providing insights into designing newer compounds with improved pharmacological profiles (Dighe et al., 2015).

Synthetic Methods and Chemical Transformations

Innovative synthetic methods and chemical transformations of 1,5-benzothiazepine derivatives have been developed to expand their applicability in medicinal chemistry. For example, a study demonstrated the thiosulfonylation of alkenes with the insertion of sulfur dioxide under non-metallic conditions, leading to sulfonated [3,1]-benzothiazepines. This method operates smoothly at room temperature without catalysts or additives, showcasing an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group, which could be instrumental in the development of new pharmacologically active agents (He et al., 2018).

Applications in Carbonic Anhydrase Inhibition and Antibacterial Activities

Benzothiazepine derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes I and II (hCA I and II), showcasing their potential in treating conditions that benefit from carbonic anhydrase inhibition. These compounds have also demonstrated significant antibacterial activities, further underscoring their versatility and potential in therapeutic applications. The exploration of novel tetralone-based benzothiazepine derivatives has highlighted their potent enzyme inhibitory and antibacterial properties, which could lead to new treatments for various diseases (Ceylan et al., 2017).

Propriétés

IUPAC Name |

7-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NS2/c17-12-3-1-11(2-4-12)10-21-16-7-8-20-15-6-5-13(18)9-14(15)19-16/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEZNGKTFNUGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

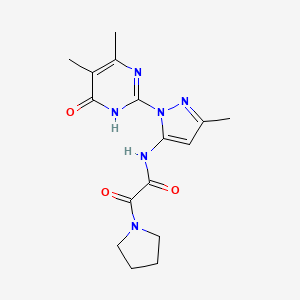

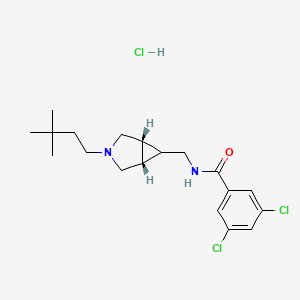

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2892675.png)

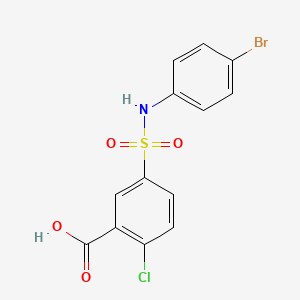

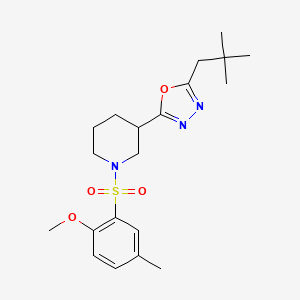

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

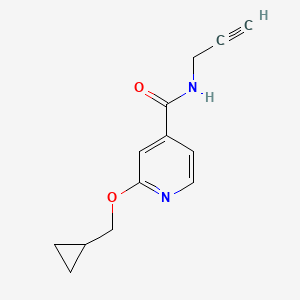

![(3-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2892683.png)

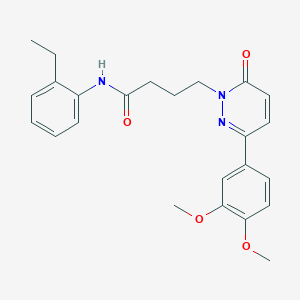

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)